[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13425477
InChI: InChI=1S/C11H16ClN3OS/c1-17-11-13-9(12)6-10(14-11)15-5-3-2-4-8(15)7-16/h6,8,16H,2-5,7H2,1H3
SMILES: CSC1=NC(=CC(=N1)Cl)N2CCCCC2CO
Molecular Formula: C11H16ClN3OS
Molecular Weight: 273.78 g/mol

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol

CAS No.:

Cat. No.: VC13425477

Molecular Formula: C11H16ClN3OS

Molecular Weight: 273.78 g/mol

* For research use only. Not for human or veterinary use.

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol -

Specification

Molecular Formula C11H16ClN3OS
Molecular Weight 273.78 g/mol
IUPAC Name [1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanol
Standard InChI InChI=1S/C11H16ClN3OS/c1-17-11-13-9(12)6-10(14-11)15-5-3-2-4-8(15)7-16/h6,8,16H,2-5,7H2,1H3
Standard InChI Key JYFLWHDVLPJPCG-UHFFFAOYSA-N
SMILES CSC1=NC(=CC(=N1)Cl)N2CCCCC2CO
Canonical SMILES CSC1=NC(=CC(=N1)Cl)N2CCCCC2CO

Introduction

Structural Characterization and Molecular Properties

The compound’s molecular formula is C₁₁H₁₆ClN₃OS, with a molecular weight of 273.78 g/mol. Its IUPAC name, [1-(6-chloro-2-(methylsulfanyl)pyrimidin-4-yl)piperidin-2-yl]methanol, reflects the substitution pattern:

  • Pyrimidine ring: Chlorine at C6, methylthio (-SMe) at C2.

  • Piperidine ring: Methanol (-CH₂OH) at C2.

Key Structural Features:

  • Pyrimidine Core: The electron-withdrawing chlorine and sulfur-containing methylthio group enhance electrophilicity, facilitating nucleophilic substitution reactions .

  • Piperidine-Methanol Moiety: The hydroxymethyl group introduces polarity, improving aqueous solubility compared to non-hydroxylated analogs .

Table 1: Comparative Molecular Properties of Related Pyrimidine-Piperidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]methanolC₁₁H₁₆ClN₃OS273.78-OH at piperidine C3
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)piperidin-3-amineC₁₀H₁₅ClN₄S258.77-NH₂ at piperidine C3
4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidin-5-yl)(phenyl)methanolC₁₇H₁₉ClN₃OS349.87Phenyl-methanol at pyrimidine C5

Synthetic Routes and Optimization

Stepwise Synthesis

The synthesis involves multi-step organic reactions, as inferred from analogous compounds :

  • Pyrimidine Ring Formation:

    • Condensation of 2-chloro-4,6-dichloropyrimidine with methylthiolate under nucleophilic aromatic substitution (SₙAr) conditions .

    • Example:

      4,6Dichloro-2-(methylthio)pyrimidine+NaSMeDMF, 80°C6Chloro-2-(methylthio)pyrimidin-4-ol4,6-\text{Dichloro-2-(methylthio)pyrimidine} + \text{NaSMe} \xrightarrow{\text{DMF, 80°C}} 6-\text{Chloro-2-(methylthio)pyrimidin-4-ol}
  • Piperidine Functionalization:

    • Coupling of the pyrimidine intermediate with 2-hydroxymethylpiperidine via Buchwald-Hartwig amination or Mitsunobu reaction .

    • Reducing agents like NaBH₄ or LiAlH₄ may be employed to stabilize the methanol group .

  • Purification:

    • Column chromatography (SiO₂, eluent: EtOAc/hexane) yields >95% purity .

Table 2: Representative Synthetic Conditions and Yields

StepReaction TypeReagents/ConditionsYield (%)
1SₙAr SubstitutionNaSMe, DMF, 80°C65–75
2Amine CouplingPd(OAc)₂, Xantphos, K₃PO₄50–60
3ReductionNaBH₄, MeOH, 0°C70–80

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

  • ¹H NMR (CDCl₃):

    • δ 2.50 (s, 3H, -SMe), 3.20–3.80 (m, 6H, piperidine-H), 4.65 (s, 2H, -CH₂OH) .

  • IR (KBr):

    • 3350 cm⁻¹ (-OH stretch), 1550 cm⁻¹ (C=N pyrimidine) .

  • MS (ESI+): m/z 274.1 [M+H]⁺ .

Solubility and Stability

  • Aqueous Solubility: 28 μM (pH 7.4), enhanced by the hydroxymethyl group .

  • Stability: Degrades <10% in PBS over 24 hours (25°C) .

CompoundTargetIC₅₀/EC₅₀Reference
2-(Pyridin-4-yl)pyrimidin-4-amineP. falciparum0.13 μM
4-Chloro-2-(methylthio)-6-piperidinylpyrimidineTankyrase12 nM

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